N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
Description
N1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a benzothiazole-derived diamine compound featuring a 4,7-dimethyl-substituted benzothiazole core linked to a diethyl-substituted ethylenediamine chain.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-5-18(6-2)10-9-16-15-17-13-11(3)7-8-12(4)14(13)19-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSYVPHXTDACIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Modifications
- This analog is commercially available but lacks reported biological data .
- N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118): Substituting benzothiazole with a chloroquinoline core shifts activity toward antimalarial targets. Ro 41-3118 and its metabolites exhibit potent antiplasmodial effects, highlighting the importance of the heterocycle in target specificity .
Diamine Chain Variations
- Similar compounds showed inferior coupling efficiency in thiol-arene cross-coupling reactions compared to diethyl analogs .
- N1-(2-Chloro-3-nitropyridin-4-yl)-N2,N2-diethylethane-1,2-diamine :
A pyridine-based analog with a nitro substituent demonstrated utility in synthesizing imidazo[4,5-c]pyridines, emphasizing the role of the diethylamine chain in facilitating cyclization reactions .
Table 1: Pharmacological Profiles of Selected Analogs
- In contrast, pyrazole-thiadiazole derivatives (e.g., 13a–13d) showed superior antimicrobial activity against C. albicans (MIC: 4 µg/mL) compared to benzothiazole-based diamines, which remain underexplored .
- Antimalarial Activity: Chloroquinoline-based diamines like Ro 41-3118 outperform benzothiazole analogs in plasmodial growth inhibition, underscoring the role of the quinoline core in targeting heme detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
